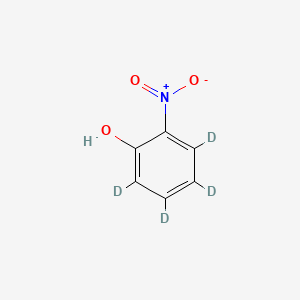
2-Nitrophenol-3,4,5,6-d4
Übersicht
Beschreibung
2-Nitrophenol-3,4,5,6-d4 is a chemical compound with the molecular formula C6HD4NO3. It is a deuterated derivative of nitrophenol, where the hydrogen atoms at positions 2, 3, 4, and 5 on the benzene ring are replaced with deuterium atoms. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitrophenol-3,4,5,6-d4 can be synthesized through several methods, including nucleophilic aromatic substitution and Suzuki–Miyaura coupling. One common method involves the nitration of deuterated phenol derivatives under controlled conditions to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions using deuterated phenol as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrophenol-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The deuterium atoms can be replaced with other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenol-3,4,5,6-d4 is used in a wide range of scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies and reaction kinetics.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a tracer in pharmacokinetic studies and drug metabolism research.
Industry: In the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Nitrophenol-3,4,5,6-d4 involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The deuterium atoms provide isotopic labeling, allowing for detailed studies of reaction mechanisms and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Phen-2,3,4,5-d4-ol: A deuterated phenol without the nitro group.
6-Nitrophenol: A non-deuterated analog with similar chemical properties.
1,10-Phenanthroline derivatives: Compounds with similar structural features and applications.
Uniqueness: 2-Nitrophenol-3,4,5,6-d4 is unique due to its combination of deuterium labeling and the presence of a nitro group. This dual feature makes it valuable for detailed mechanistic studies and as a tracer in various scientific research applications.
Eigenschaften
IUPAC Name |
2,3,4,5-tetradeuterio-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUPABOKLQSFBK-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-78-1 | |
| Record name | Phen-2,3,4,5-d4-ol, 6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 93951-78-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Q1: Why is Phen-2,3,4,5-d4-ol, 6-nitro- used in the analysis of phenols and nitrophenols in rainwater?
A1: Phen-2,3,4,5-d4-ol, 6-nitro- is likely used as an internal standard in the analysis of phenols and nitrophenols in rainwater samples. [] Internal standards are compounds with similar chemical properties to the target analytes but are not naturally present in the sample.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)
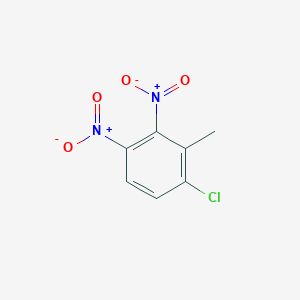
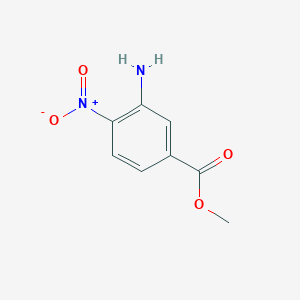
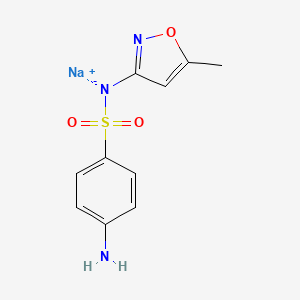
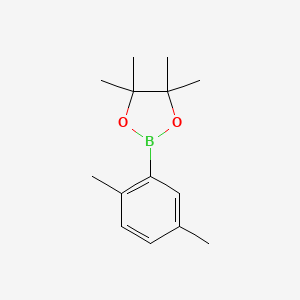
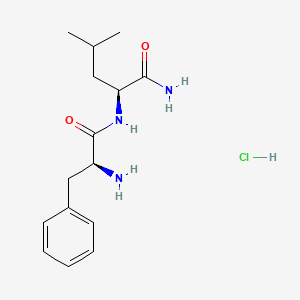
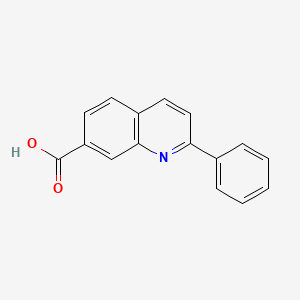
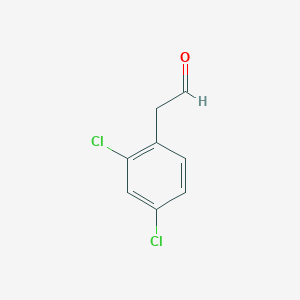
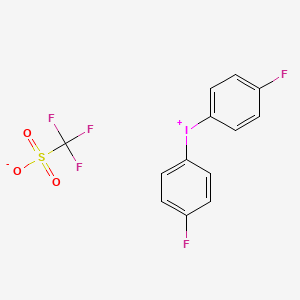
![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)
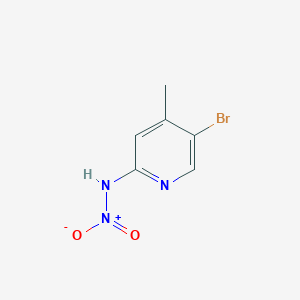
![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)
